molecular formula C26H34O B14644127 1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one CAS No. 54454-86-3

1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one

Cat. No.: B14644127
CAS No.: 54454-86-3
M. Wt: 362.5 g/mol
InChI Key: XOZOJZRPUMNBMR-UHFFFAOYSA-N
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Description

1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one is a complex organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 9,10-dihydrophenanthrene with a nonyl halide under basic conditions to introduce the nonyl group. This is followed by the Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nonyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydrophenanthrene: A simpler derivative without the nonyl and propanone groups.

    Phenanthrene: The parent compound with three fused benzene rings.

    1-(9,10-Dihydrophenanthren-2-yl)ethan-1-one: A similar compound with an ethanone group instead of a propanone group.

Uniqueness

1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one is unique due to the presence of the nonyl chain and the propanone moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other phenanthrene derivatives.

Properties

CAS No.

54454-86-3

Molecular Formula

C26H34O

Molecular Weight

362.5 g/mol

IUPAC Name

1-(7-nonyl-9,10-dihydrophenanthren-2-yl)propan-1-one

InChI

InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-20-12-16-24-21(18-20)13-14-22-19-23(26(27)4-2)15-17-25(22)24/h12,15-19H,3-11,13-14H2,1-2H3

InChI Key

XOZOJZRPUMNBMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CC

Origin of Product

United States

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